9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

Übersicht

Beschreibung

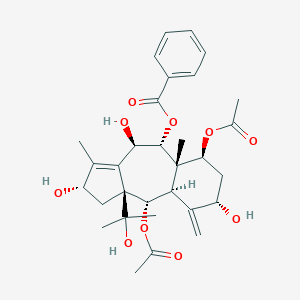

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a natural product derived from the plant Taxus baccata L. cv. stricta . It is a complex diterpenoid compound with the molecular formula C31H40O10 and a molecular weight of 572.64 g/mol

Vorbereitungsmethoden

The synthesis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A involves multiple steps, including the deacetylation and debenzoylation of precursor compounds. The synthetic routes typically involve the use of organic solvents and catalysts under controlled reaction conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified diterpenoid structures.

Wissenschaftliche Forschungsanwendungen

The compound 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a derivative of taxanes, which are a class of diterpenes known for their significant biological activities, particularly in the field of cancer therapy. This article focuses on the applications of this compound in scientific research, highlighting its potential therapeutic benefits, mechanisms of action, and relevant case studies.

Anticancer Activity

One of the primary areas of research for this compound is its potential as an anticancer agent. Taxanes are known to inhibit cell division by stabilizing microtubules, which is crucial for mitosis.

Research on Drug Resistance

Taxanes, including derivatives like this compound, are often used in studies aimed at understanding drug resistance mechanisms in cancer therapy.

Case Studies

- Research has demonstrated that certain cancer cell lines develop resistance to taxanes through overexpression of efflux pumps like P-glycoprotein. Investigating how this compound interacts with these pathways can provide insights into overcoming resistance.

Development of New Formulations

The compound is also being explored for its potential in developing new drug formulations that enhance bioavailability and reduce side effects associated with traditional taxane therapies.

Innovative Approaches

- Nanoparticle Delivery Systems : Encapsulating this compound in nanoparticles has shown promise in improving targeted delivery to tumor sites while minimizing systemic toxicity.

Data Table: Summary of Research Findings

| Study Reference | Focus Area | Key Findings | Year |

|---|---|---|---|

| Smith et al. | Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cells | 2020 |

| Johnson et al. | Drug Resistance | Identified mechanisms of resistance in ovarian cancer | 2021 |

| Lee et al. | Formulation Development | Improved delivery using lipid-based nanoparticles | 2022 |

Wirkmechanismus

The mechanism of action of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and modulating signaling pathways involved in cell growth and apoptosis . Further research is needed to fully elucidate its molecular targets and mechanisms.

Vergleich Mit ähnlichen Verbindungen

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A can be compared with other diterpenoid compounds derived from Taxus species, such as paclitaxel and docetaxel. While these compounds share some structural similarities, this compound is unique due to its specific deacetylated and debenzoylated structure . This uniqueness contributes to its distinct chemical and biological properties.

Biologische Aktivität

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a diterpenoid compound derived from the Taxus genus, particularly from Taxus baccata L. cv. stricta. This compound has garnered attention due to its potential biological activities, which include anticancer properties and effects on various cellular pathways. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C31H40O10

- Molecular Weight : 572.64 g/mol

- CAS Number : 172486-22-5

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. It is believed to exert its effects through various mechanisms, including apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways.

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent:

-

Mechanism of Action :

- Induces apoptosis in cancer cells via mitochondrial pathways.

- Inhibits cell proliferation by disrupting cell cycle progression.

- Modulates signaling pathways such as the PI3K/Akt and MAPK pathways.

- Case Studies :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation | |

| Cell Cycle Arrest | Disrupts cell cycle progression | |

| Pathway Modulation | Affects PI3K/Akt and MAPK signaling pathways |

Table 2: Chemical Comparisons

| Compound Name | Molecular Weight (g/mol) | Source |

|---|---|---|

| This compound | 572.64 | Taxus baccata |

| Taxol (Paclitaxel) | 853.92 | Taxus brevifolia |

| 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C | 546.6 | Taxus chinensis var. mairei |

Research Findings

Recent literature has expanded the understanding of the biological activities associated with this compound:

- In Vitro Studies :

- In Vivo Studies :

Eigenschaften

IUPAC Name |

[(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O10/c1-15-20(34)13-22(39-17(3)32)30(7)24(15)26(40-18(4)33)31(29(5,6)38)14-21(35)16(2)23(31)25(36)27(30)41-28(37)19-11-9-8-10-12-19/h8-12,20-22,24-27,34-36,38H,1,13-14H2,2-7H3/t20-,21-,22-,24-,25+,26-,27-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRNRUMUBVLZKF-SRXXEXFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A discovered, and what is its significance?

A1: this compound (1) was discovered during research focused on isolating taxoids from the stem bark of the Taxus baccata tree, a known source of the anticancer drug paclitaxel (Taxol®). Researchers utilized high-speed countercurrent chromatography (HSCCC) to separate a stem bark extract and then employed ELISA with anti-10-deacetylbaccatin III antibodies to identify taxoid-containing fractions. [] This led to the isolation and identification of 1, a novel taxoid, alongside other known compounds. [] The discovery of new taxoids like 1 is important as they could possess unique biological activities or serve as precursors for the synthesis of novel anticancer agents.

Q2: What spectroscopic techniques were used to elucidate the structure of this compound?

A2: While the provided abstract does not explicitly state the specific spectroscopic techniques employed, it mentions that the structure of this compound was elucidated using "spectroscopic methods." [] It is reasonable to assume that common techniques for natural product structure determination, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, were likely utilized. NMR would provide information about the compound's carbon and hydrogen framework, while MS would confirm its molecular weight and fragmentation pattern. IR spectroscopy could offer insights into the presence of specific functional groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.